(6-Butoxy-5-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-Butoxy-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H16BNO3. . Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Butoxy-5-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 6-butoxy-5-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(6-Butoxy-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (6-Butoxy-5-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
- (6-Methoxy-5-methylpyridin-3-yl)boronic acid
- (6-Ethoxy-5-methylpyridin-3-yl)boronic acid
- (6-Propoxy-5-methylpyridin-3-yl)boronic acid
Comparison: (6-Butoxy-5-methylpyridin-3-yl)boronic acid is unique due to its butoxy substituent, which can influence its reactivity and solubility compared to other similar compounds. The length and nature of the alkoxy group can affect the compound’s physical and chemical properties, making it suitable for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
(6-butoxy-5-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7,13-14H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOSLPPNGNZURB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681730 |
Source
|
Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-20-0 |
Source
|
Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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